molecular formula C19H21N3 B12277286 2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole

2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole

Cat. No.: B12277286
M. Wt: 291.4 g/mol
InChI Key: MPJMVEYGSYPJCI-UHFFFAOYSA-N
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Description

2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole is a complex organic compound that features a unique structure combining an imidazole ring, an azetidine ring, and a naphthalene moiety

Preparation Methods

The synthesis of 2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the naphthalene moiety: This step often involves Friedel-Crafts alkylation or related reactions to introduce the naphthalen-1-yl group.

    Formation of the imidazole ring: This can be synthesized through cyclization reactions involving suitable diamines and aldehydes or ketones.

    Final assembly: The final step involves coupling the azetidine and imidazole rings with the naphthalene moiety under specific reaction conditions, such as using a base or a catalyst to facilitate the reaction.

Chemical Reactions Analysis

2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling reactions: These reactions can be facilitated by catalysts like palladium or copper, leading to the formation of various coupled products.

Scientific Research Applications

2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding.

Comparison with Similar Compounds

2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole can be compared with similar compounds such as:

    2-methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole: This compound has a similar imidazole and naphthalene structure but differs in the presence of a nitro group.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a triazole ring instead of an imidazole ring and has different functional groups.

    N-methyl-1-(naphthalen-1-yl)methanamine: This compound has a simpler structure with a naphthalene moiety and an amine group.

Properties

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

2-methyl-1-[[1-(naphthalen-1-ylmethyl)azetidin-3-yl]methyl]imidazole

InChI

InChI=1S/C19H21N3/c1-15-20-9-10-22(15)13-16-11-21(12-16)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-10,16H,11-14H2,1H3

InChI Key

MPJMVEYGSYPJCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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